Taurohyodeoxycholic acid
Übersicht
Beschreibung
Taurohyodeoxycholic acid is a bile acid taurine conjugate . It is a conjugate acid of a taurohyodeoxycholate . It is the tauroconjugated form of Hyodeoxycholic acid (HDCA), a dihydroxylated natural bile acid . Taurohyodeoxycholic acid can induce a biliary phospholipid secretion and suggests a hepatoprotective potential . It also can promote gallstone dissolution .
Synthesis Analysis
Large-scale production of TUDCA containing products has been achieved by balancing the bidirectional reactions through optimizing fermentation process of the engineered E. coli in fermenters . The fermentation medium was firstly optimized based on M9 medium using response surface methodology, leading to a glycerol and yeast extract modified M9-GY medium benefits for both cell growth and product conversion efficiency .
Molecular Structure Analysis
The molecular formula of Taurohyodeoxycholic acid is C26H45NO6S . The molecular weight is 499.7 g/mol . The IUPAC name is 2- [ [ (4 R )-4- [ (3 R ,5 R ,6 S ,8 S ,9 S ,10 R ,13 R ,14 S ,17 R )-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1 H -cyclopenta [a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid .
Chemical Reactions Analysis
TUDCA has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect . The mechanisms underlying this cytoprotective activity have been mainly attributed to alleviation of endoplasmic reticulum (ER) stress and stabilization of the unfolded protein response (UPR), which contributed to naming TUDCA as a chemical chaperone .
Physical And Chemical Properties Analysis
Taurohyodeoxycholic acid has a molecular formula of C26H45NO6S and a molecular weight of 499.7 g/mol .
Wissenschaftliche Forschungsanwendungen
Taurohyodeoxycholic Acid: Scientific Research Applications
Cholesterol Gallstone Dissolution: Taurohyodeoxycholic acid has been studied for its potential to dissolve cholesterol gallstones. Research suggests that this hydrophilic bile acid can effect partial dissolution of cholesterol gallstones in animal models, providing a non-surgical option for gallstone treatment .
Neurodegenerative Diseases: This bile acid has shown anti-apoptotic and neuroprotective activities, suggesting its therapeutic use as a disease-modifier in neurodegenerative diseases like Alzheimer’s and Parkinson’s. It may help in reducing neuronal loss and improving survival pathways .
Biliary Composition Analysis: Studies have utilized taurohyodeoxycholic acid to understand its effects on biliary composition, which is crucial for diagnosing and treating various liver diseases .
Inflammatory Diseases: Taurohyodeoxycholic acid is being investigated for its therapeutic applications against inflammatory diseases. It has shown promise in both mouse models and human studies .
Neurological Disease Characterization: Preclinical studies have provided data supporting the use of taurohyodeoxycholic acid in neurological diseases characterized by apoptosis-induced neuronal loss. It inhibits proteins involved in apoptosis and upregulates cell survival pathways .
Traumatic Brain Injury (TBI): There is potential for taurohyodeoxycholic acid to offer neuroprotection in traumatic brain injury patients within the neurocritical care setting, based on preclinical studies describing its neuroprotective and systemic effects .
Anti-Neuroinflammation: Research indicates that taurohyodeoxycholic acid is neuroprotective in neurological diseases through anti-neuroinflammation, which involves TGR5-mediated signaling—a bile acid receptor known for alleviating liver ischemia/reperfusion-related inflammation .
Cholestatic Liver Diseases: It is synthesized in hepatocytes and is FDA-approved in the United States for the treatment of certain cholestatic liver diseases, highlighting its medical significance .
Effect of taurohyodeoxycholic acid on bile Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases The Effects of Taurocholic Acid on Biliary Composition Tauroursodeoxycholic Acid Inhibits Clostridioides difficile Toxin TUDCA: A Promising Neuroprotective Agent - Restorative Medicine Application of Tauroursodeoxycholic Acid for Treatment of Neurological Disease Application of Tauroursodeoxycholic Acid for Treatment of TBI Tauroursodeoxycholic acid attenuates neuronal inflammation
Safety And Hazards
Zukünftige Richtungen
TUDCA stands as a promising treatment for neurodegenerative diseases . While further clinical evidence is being accumulated for the other diseases, TUDCA is the first neurodegenerative disease being treated with hydrophilic bile acids . Additional prospective randomized studies are needed to confirm the efficacy and safety of this drug .
Eigenschaften
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXPOCDLAFAFNT-BHYUGXBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952061 | |
Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taurohyodeoxycholic acid | |
CAS RN |
2958-04-5 | |
Record name | Taurohyodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAURINE HYODEOXYCHOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V086EMME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.